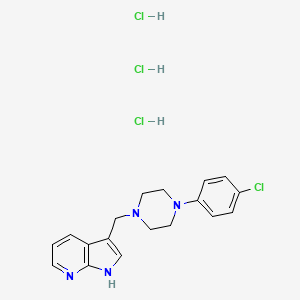

L-745870 trihydrochloride

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN4.3ClH/c19-15-3-5-16(6-4-15)23-10-8-22(9-11-23)13-14-12-21-18-17(14)2-1-7-20-18;;;/h1-7,12H,8-11,13H2,(H,20,21);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJSOYZLYCFYXFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22Cl4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866021-03-6 | |

| Record name | L-745870 trihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866021036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-745870 TRIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H9TSV2PSX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-745,870 Trihydrochloride: A Technical Guide to its Mechanism of Action as a Selective Dopamine D4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-745,870 trihydrochloride is a potent and selective antagonist of the dopamine (B1211576) D4 receptor, a G protein-coupled receptor implicated in various neuropsychiatric disorders. This technical guide provides an in-depth analysis of the mechanism of action of L-745,870, detailing its binding affinity, functional antagonism, and in vivo neurochemical effects. The document includes comprehensive summaries of quantitative data, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows to facilitate a thorough understanding of this important pharmacological tool.

Core Mechanism of Action: Selective Dopamine D4 Receptor Antagonism

L-745,870 exerts its pharmacological effects primarily through competitive antagonism at the dopamine D4 receptor. It exhibits high affinity and more than 2000-fold selectivity for the D4 receptor subtype over other dopamine receptor subtypes, namely D2 and D3.[1] While demonstrating a strong affinity for the D4 receptor, L-745,870 also shows moderate affinity for 5-HT2 receptors, sigma sites, and α-adrenergic receptors.[1][2]

Receptor Binding Affinity

The affinity of L-745,870 for dopamine receptor subtypes has been quantified using radioligand binding assays. These studies typically involve the displacement of a radiolabeled ligand, such as [³H]spiperone, from receptors expressed in cell lines. The inhibition constant (Ki) is a measure of the affinity of the compound for the receptor, with a lower Ki value indicating a higher affinity.

| Receptor Subtype | Radioligand | Cell Line | Ki (nM) | Reference |

| Human Dopamine D4 | [³H]spiperone | CHO | 0.43 | [1][2] |

| Human Dopamine D2 | [³H]spiperone | CHO | 960 | |

| Human Dopamine D3 | [³H]spiperone | CHO | 2300 |

Functional Antagonist Activity

L-745,870 demonstrates functional antagonism at the dopamine D4 receptor in various in vitro assays. It effectively reverses the intracellular signaling events initiated by dopamine, the endogenous agonist. Key functional assays have demonstrated that L-745,870 does not exhibit any significant intrinsic activity on its own, confirming its role as a neutral antagonist.[1]

-

Inhibition of Adenylate Cyclase: In cells expressing the human D4 receptor (hD4HEK and hD4CHO cells), L-745,870 (at concentrations of 0.1-1 microM) reverses the dopamine-mediated inhibition of adenylate cyclase.[1]

-

Stimulation of [³⁵S]GTPγS Binding: L-745,870 blocks the dopamine-induced stimulation of [³⁵S]GTPγS binding to G proteins coupled to the D4 receptor.[1]

-

Stimulation of Extracellular Acidification Rate: The compound also antagonizes the dopamine-induced stimulation of the extracellular acidification rate in cells expressing the D4 receptor.[1]

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity of L-745,870 for dopamine D4 receptors.

Materials:

-

Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D4 receptor.

-

[³H]spiperone (specific activity ~70-90 Ci/mmol).

-

L-745,870 trihydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

96-well microplates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of L-745,870 in assay buffer.

-

In a 96-well microplate, add in the following order:

-

50 µL of assay buffer (for total binding) or a saturating concentration of a non-labeled ligand (e.g., 10 µM haloperidol) for non-specific binding.

-

50 µL of the L-745,870 dilution or vehicle.

-

50 µL of [³H]spiperone at a final concentration of 0.2 nM.[3]

-

100 µL of cell membrane preparation (containing 10-20 µg of protein).

-

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of L-745,870 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylate Cyclase Activity Assay

This protocol describes a method to assess the functional antagonist activity of L-745,870 by measuring its ability to reverse dopamine-mediated inhibition of cAMP production.

Materials:

-

HEK293 or CHO cells stably expressing the human dopamine D4 receptor.

-

Dopamine.

-

L-745,870 trihydrochloride.

-

Cell culture medium.

-

Phosphate-buffered saline (PBS).

-

Lysis buffer.

-

cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

-

Seed the cells in 96-well plates and grow to 80-90% confluency.

-

Wash the cells with PBS.

-

Pre-incubate the cells with various concentrations of L-745,870 or vehicle for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of dopamine (e.g., 1 µM) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylate cyclase) for 15-30 minutes at 37°C.[1]

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP levels using the assay kit.

-

Plot the cAMP concentration against the concentration of L-745,870 to determine its ability to reverse the dopamine-induced inhibition of cAMP production.

In Vivo Microdialysis

This protocol outlines a method to measure the effect of L-745,870 on extracellular dopamine levels in the brain of a freely moving rat.

Materials:

-

Male Wistar rats (250-300g).

-

L-745,870 trihydrochloride.

-

Stereotaxic apparatus.

-

Microdialysis probes (e.g., CMA 12).

-

Guide cannula.

-

Anesthetic (e.g., isoflurane).

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl₂, pH 7.4.

-

Syringe pump.

-

Fraction collector.

-

HPLC system with electrochemical detection (HPLC-ECD).

Procedure:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or prefrontal cortex). Secure the cannula with dental cement.

-

Allow the animal to recover for 5-7 days.

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow for a 1-2 hour equilibration period to establish a stable baseline of dopamine levels.

-

Collect baseline dialysate samples every 20 minutes.

-

Administer L-745,870 (e.g., via intraperitoneal injection) or vehicle.

-

Continue collecting dialysate samples for several hours post-administration.

-

Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.

-

Express the results as a percentage change from the baseline dopamine levels.

Signaling Pathways and Experimental Workflows

In Vivo Effects and Clinical Implications

In vivo studies in rodents have shown that L-745,870, at doses sufficient to occupy D4 receptors in the brain, does not produce the same neurochemical consequences as typical antipsychotics, such as increased dopamine metabolism or hyperprolactinemia.[1] However, despite its high affinity and selectivity for the dopamine D4 receptor, clinical trials with L-745,870 in patients with schizophrenia did not demonstrate efficacy as an antipsychotic agent. This has led to a re-evaluation of the role of the D4 receptor as a primary target for antipsychotic drug development. Nevertheless, L-745,870 remains a valuable research tool for elucidating the physiological and behavioral functions of the dopamine D4 receptor.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

L-745,870 Trihydrochloride: A Technical Guide to its High-Affinity Interaction with the Dopamine D4 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological profile of L-745,870 trihydrochloride, a potent and selective antagonist for the dopamine (B1211576) D4 receptor. The following sections detail its binding affinity, selectivity over other receptors, the experimental protocols used for its characterization, and the underlying signaling pathways of the dopamine D4 receptor.

Quantitative Affinity and Selectivity Profile

L-745,870 trihydrochloride exhibits high affinity for the human dopamine D4 receptor, with a Ki value of approximately 0.43 to 0.51 nM.[1][2][3][4] Its selectivity for the D4 receptor subtype is significant, showing over 2000-fold greater selectivity compared to other dopamine receptor subtypes.[1] The compound also demonstrates moderate affinity for 5-HT2, sigma, and alpha-adrenergic receptors.[1][2][3]

| Receptor Subtype | Ligand | Cell Line | Ki (nM) | IC50 (nM) | Reference Compound |

| Dopamine D4 | L-745,870 | Cloned human D4 | 0.43 | - | [3H]spiperone |

| Dopamine D4 | L-745,870 | - | 0.51 | - | - |

| Dopamine D2 | L-745,870 | CHO cells | 960 | - | [3H]spiperone |

| Dopamine D3 | L-745,870 | CHO cells | 2300 | - | [3H]spiperone |

| 5-HT2 | L-745,870 | - | - | < 300 | - |

| Sigma sites | L-745,870 | - | - | < 300 | - |

| α-adrenoceptors | L-745,870 | - | - | < 300 | - |

Experimental Protocols

The characterization of L-745,870's interaction with the dopamine D4 receptor involves several key in vitro experiments:

Radioligand Binding Assays

A fundamental method to determine the binding affinity of L-745,870 is through competitive radioligand binding assays.

-

Objective: To determine the equilibrium dissociation constant (Ki) of L-745,870 for the dopamine D4 receptor.

-

Cell Lines: Cloned human dopamine D4 receptors expressed in mammalian cell lines such as Human Embryonic Kidney (HEK) or Chinese Hamster Ovary (CHO) cells are commonly used.[1]

-

Radioligand: [3H]spiperone, a well-characterized dopamine receptor antagonist, is typically used as the radiolabeled ligand.[1]

-

Procedure:

-

Cell membranes expressing the D4 receptor are prepared.

-

A fixed concentration of [3H]spiperone (e.g., 0.2 nM) is incubated with the cell membranes.[1]

-

Increasing concentrations of L-745,870 are added to compete with [3H]spiperone for binding to the D4 receptor.

-

After incubation to reach equilibrium, bound and free radioligand are separated by rapid filtration.

-

The amount of bound radioactivity is quantified using liquid scintillation counting.

-

The IC50 value (the concentration of L-745,870 that inhibits 50% of the specific binding of [3H]spiperone) is determined from the resulting competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Functional Assays

Functional assays are crucial to determine the pharmacological activity of L-745,870, confirming its antagonist properties.

-

Adenylate Cyclase Inhibition Assay:

-

Principle: The dopamine D4 receptor is a Gi/Go-coupled receptor, and its activation by an agonist (like dopamine) inhibits the activity of adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] An antagonist will block this effect.

-

Procedure:

-

Cells expressing the D4 receptor (e.g., hD4HEK or hD4CHO cells) are treated with a known concentration of dopamine (e.g., 1 µM) to inhibit adenylate cyclase.[1]

-

Increasing concentrations of L-745,870 are added to assess its ability to reverse the dopamine-mediated inhibition.

-

Intracellular cAMP levels are measured, typically using immunoassays.

-

L-745,870 demonstrates antagonist activity by restoring cAMP levels in a dose-dependent manner.[1]

-

-

-

[35S]GTPγS Binding Assay:

-

Principle: Activation of a G-protein coupled receptor (GPCR) promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of G-protein activation.

-

Procedure:

-

Cell membranes expressing the D4 receptor are incubated with dopamine to stimulate G-protein activation.

-

[35S]GTPγS is added to the reaction, which binds to the activated Gα subunits.

-

L-745,870 is co-incubated to determine its ability to block the dopamine-induced [35S]GTPγS binding.

-

The amount of bound [35S]GTPγS is measured, providing an index of receptor-mediated G-protein activation. L-745,870's antagonist activity is demonstrated by its ability to inhibit this binding.[1]

-

-

-

Extracellular Acidification Rate Assay:

-

Principle: Cellular metabolic activity, which can be modulated by GPCR signaling, leads to the acidification of the extracellular medium. This can be measured in real-time.

-

Procedure:

-

Cells expressing the D4 receptor are stimulated with dopamine.

-

The rate of extracellular acidification is monitored.

-

L-745,870 is introduced to assess its capacity to reverse the dopamine-induced changes in the acidification rate, thus confirming its antagonist properties.[1]

-

-

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a member of the D2-like family of dopamine receptors.[6] These receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gi/Go family of G-proteins.

Upon activation by an agonist such as dopamine, the D4 receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/Go protein. The activated Gαi/o subunit then dissociates from the βγ-subunits.

The primary downstream effect of the activated Gαi/o subunit is the inhibition of adenylate cyclase, which leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[5][6] This, in turn, reduces the activity of protein kinase A (PKA).

The βγ-subunits can also modulate the activity of other effector proteins, including inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.

L-745,870, as a selective antagonist, binds to the dopamine D4 receptor but does not elicit this signaling cascade. Instead, it competitively blocks the binding of dopamine and other agonists, thereby preventing the initiation of the downstream signaling events.

References

- 1. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. rndsystems.com [rndsystems.com]

- 5. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

L-745,870 Trihydrochloride: A Comprehensive Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-745,870 trihydrochloride is a potent and highly selective dopamine (B1211576) D4 receptor antagonist.[1][2][3][4][5][6] Its discovery and characterization have been pivotal in elucidating the physiological and pathological roles of the D4 receptor, particularly in the context of neuropsychiatric disorders such as schizophrenia.[7][8] This technical guide provides an in-depth overview of the selectivity profile of L-745,870, presenting quantitative binding and functional data, detailed experimental methodologies, and visual representations of its mechanism of action.

Core Selectivity and Affinity Profile

L-745,870 exhibits a high affinity for the human dopamine D4 receptor with a dissociation constant (Ki) of approximately 0.43 nM.[1][2][5][6][9] Its selectivity for the D4 receptor is over 2000-fold greater than for other dopamine receptor subtypes.[1] The compound shows significantly weaker affinity for the D2 and D3 receptors.[2][4][5][6] Furthermore, L-745,870 displays moderate affinity for 5-HT2 receptors, sigma sites, and α-adrenoceptors.[2][3][5][6]

Table 1: Binding Affinity of L-745,870 at Dopamine Receptors

| Receptor Subtype | Species | Assay Type | Radioligand | Ki (nM) | Reference |

| Dopamine D4 | Human | Radioligand Binding | [³H]spiperone | 0.43 | [1] |

| Dopamine D4 | Human | Radioligand Binding | Not Specified | 0.51 | [4][10] |

| Dopamine D2 | Human | Radioligand Binding | [³H]spiperone | 960 | [2][4][5][6][10] |

| Dopamine D3 | Human | Radioligand Binding | [³H]spiperone | 2300 | [2][4][5][6][10] |

Table 2: Binding Affinity of L-745,870 at Other Receptors

| Receptor/Site | IC50 (nM) | Reference |

| 5-HT2 | < 300 | [1] |

| Sigma | < 300 | [1] |

| Alpha-adrenergic | < 300 | [1] |

Functional Activity Profile

In vitro functional assays have consistently demonstrated that L-745,870 acts as a potent antagonist at the dopamine D4 receptor. It effectively reverses the dopamine-mediated inhibition of adenylate cyclase, stimulation of [³⁵S]GTPγS binding, and stimulation of extracellular acidification rate in various cell lines expressing the human D4 receptor.[1] Notably, L-745,870 does not exhibit significant intrinsic activity in these assays, confirming its antagonist profile.[1]

Table 3: Functional Antagonist Activity of L-745,870

| Assay | Cell Line | Agonist | L-745,870 Concentration | Effect | Reference |

| Adenylate Cyclase Inhibition | hD4HEK, hD4CHO | Dopamine (1 µM) | 0.1 - 1 µM | Reversal of Inhibition | [1] |

| [³⁵S]GTPγS Binding | Not Specified | Dopamine | Not Specified | Reversal of Stimulation | [1] |

| Extracellular Acidification Rate | Not Specified | Dopamine | Not Specified | Reversal of Stimulation | [1] |

Experimental Protocols

Radioligand Displacement Binding Assay

Objective: To determine the binding affinity (Ki) of L-745,870 for the dopamine D4 receptor.

Materials:

-

Membrane preparations from cells expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]spiperone.

-

L-745,870 trihydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Non-specific binding control: Haloperidol (10 µM).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

In a 96-well microplate, combine the cell membrane preparation, a fixed concentration of [³H]spiperone (typically at its Kd value), and varying concentrations of L-745,870.

-

For the determination of non-specific binding, a separate set of wells will contain the membrane preparation, [³H]spiperone, and a high concentration of an unlabeled ligand like haloperidol.

-

Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Following incubation, rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

The IC50 value (the concentration of L-745,870 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Adenylate Cyclase Assay

Objective: To assess the antagonist activity of L-745,870 by measuring its ability to reverse dopamine-induced inhibition of cAMP production.

Materials:

-

CHO or HEK293 cells stably expressing the human dopamine D4 receptor.

-

Dopamine.

-

L-745,870 trihydrochloride.

-

Forskolin (B1673556) (to stimulate adenylate cyclase).

-

cAMP assay kit (e.g., ELISA-based or fluorescence-based).

-

Cell culture reagents.

Procedure:

-

Plate the D4 receptor-expressing cells in a suitable format (e.g., 96-well plates) and grow to a desired confluency.

-

Pre-incubate the cells with varying concentrations of L-745,870 for a defined period.

-

Stimulate the cells with a fixed concentration of dopamine in the presence of forskolin. A control group will be stimulated with forskolin only.

-

After incubation, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

The ability of L-745,870 to reverse the dopamine-induced inhibition of forskolin-stimulated cAMP accumulation is then quantified.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Dopamine D4 Receptor Signaling Pathway and L-745,870 Antagonism.

Caption: Workflow for a Radioligand Displacement Binding Assay.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. innoprot.com [innoprot.com]

- 4. pnas.org [pnas.org]

- 5. Dopamine D4 receptor in human peripheral blood lymphocytes: a radioligand binding assay study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. innoprot.com [innoprot.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Binding Kinetics of L-745,870 Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-745,870 trihydrochloride is a potent and highly selective antagonist of the human dopamine (B1211576) D4 receptor. Its high affinity and selectivity have made it a valuable pharmacological tool for elucidating the physiological and pathological roles of the D4 receptor, particularly in the context of central nervous system disorders. This technical guide provides a comprehensive overview of the binding kinetics of L-745,870, detailing its affinity for the dopamine D4 receptor, its selectivity over other receptor subtypes, and its functional antagonism. The experimental protocols that form the basis of these findings are also described in detail to facilitate replication and further investigation.

Core Binding Characteristics

The binding of L-745,870 to the dopamine D4 receptor is characterized by high affinity and specificity. The key quantitative data are summarized below.

Quantitative Binding Data

| Parameter | Receptor | Species | Radioligand | Value | Reference |

| Ki | Dopamine D4 | Human | [3H]spiperone | 0.43 nM | [1] |

| Ki | Dopamine D2 | Human | [3H]spiperone | 960 nM | [2] |

| Ki | Dopamine D3 | Human | [3H]spiperone | 2300 nM | [2] |

| IC50 | 5-HT2 | Not Specified | Not Specified | < 300 nM | [1] |

| IC50 | Sigma Sites | Not Specified | Not Specified | < 300 nM | [1] |

| IC50 | α-adrenergic | Not Specified | Not Specified | < 300 nM | [1] |

Note: As of the latest literature review, specific association (kon) and dissociation (koff) rate constants for L-745,870 at the dopamine D4 receptor have not been published.

Signaling Pathways and Mechanism of Action

The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o signaling pathway. Activation of this pathway by an agonist, such as dopamine, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. L-745,870 acts as a competitive antagonist at the D4 receptor, binding to the receptor without activating it and thereby blocking the signal transduction initiated by agonists.

Dopamine D4 receptor signaling and antagonist action.

Experimental Protocols

The characterization of L-745,870 binding kinetics has been primarily achieved through radioligand binding assays and functional assays measuring downstream signaling events.

Radioligand Binding Assay

This competitive binding assay quantifies the affinity of L-745,870 for the dopamine D4 receptor by measuring its ability to displace a specific radioligand.

Objective: To determine the inhibitor constant (Ki) of L-745,870.

Materials:

-

Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D4 receptor.

-

Radioligand: [3H]spiperone (a non-selective D2-like receptor antagonist).

-

Test Compound: L-745,870 trihydrochloride.

-

Non-specific Binding Control: Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

-

Instrumentation: Liquid scintillation counter.

Protocol:

-

Reaction Preparation: In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein), varying concentrations of L-745,870, and a fixed concentration of [3H]spiperone (e.g., 0.2 nM).

-

Incubation: Incubate the reaction mixture at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of L-745,870 that inhibits 50% of the specific binding of [3H]spiperone) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for a radioligand binding assay.

Functional Antagonism Assays

Functional assays are crucial for confirming that the binding of L-745,870 to the D4 receptor translates into a functional blockade of agonist-induced signaling.

This assay measures the activation of G-proteins, a proximal event to receptor activation.

Objective: To determine the ability of L-745,870 to antagonize dopamine-stimulated [35S]GTPγS binding.

Materials:

-

Cell Membranes: Membranes from cells expressing the human dopamine D4 receptor.

-

Agonist: Dopamine.

-

Antagonist: L-745,870.

-

Radioligand: [35S]GTPγS.

-

Assay Buffer: Typically contains HEPES, MgCl2, NaCl, and GDP.

-

Instrumentation: Liquid scintillation counter.

Protocol:

-

Pre-incubation: Pre-incubate the cell membranes with varying concentrations of L-745,870.

-

Stimulation: Add a fixed concentration of dopamine to stimulate G-protein activation.

-

Radioligand Addition: Add [35S]GTPγS to the reaction mixture.

-

Incubation: Incubate at 30°C for a defined period (e.g., 30-60 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration and wash the filters.

-

Quantification and Analysis: Measure the bound [35S]GTPγS and analyze the data to determine the extent of inhibition by L-745,870.

This assay measures a downstream consequence of D4 receptor activation, the inhibition of cAMP production.

Objective: To confirm that L-745,870 blocks dopamine-mediated inhibition of adenylyl cyclase.

Materials:

-

Whole Cells: Intact CHO or HEK293 cells expressing the human dopamine D4 receptor.

-

Adenylyl Cyclase Stimulator: Forskolin (B1673556) (to increase basal cAMP levels).

-

Agonist: Dopamine.

-

Antagonist: L-745,870.

-

cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA).

Protocol:

-

Cell Culture: Plate cells in a suitable format (e.g., 96-well plate).

-

Pre-incubation: Pre-incubate the cells with various concentrations of L-745,870.

-

Stimulation: Add a mixture of forskolin and a fixed concentration of dopamine.

-

Incubation: Incubate for a specified time to allow for cAMP production.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a detection kit.

-

Data Analysis: Determine the ability of L-745,870 to reverse the dopamine-induced inhibition of forskolin-stimulated cAMP accumulation.

Logical flow of functional antagonism assays.

Conclusion

L-745,870 trihydrochloride is a highly potent and selective antagonist of the human dopamine D4 receptor, with a binding affinity in the sub-nanomolar range. Its selectivity of over 2000-fold for the D4 receptor compared to the D2 and D3 subtypes makes it an invaluable research tool. While the equilibrium binding constant (Ki) is well-established, further studies are required to elucidate the specific association and dissociation rate constants that govern its binding kinetics. The detailed experimental protocols provided herein offer a robust framework for the continued investigation of L-745,870 and other D4 receptor ligands, which is essential for advancing our understanding of dopamine signaling and the development of novel therapeutics.

References

L-745,870 Trihydrochloride: A Technical Guide to its Neuroprotective Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-745,870 trihydrochloride, a potent and selective dopamine (B1211576) D4 receptor antagonist, has emerged as a compound of significant interest for its neuroprotective properties. This technical guide provides a comprehensive overview of the core mechanisms, experimental validation, and underlying signaling pathways associated with the neuroprotective effects of L-745,870. Through its primary action of antagonizing the D4 receptor, L-745,870 initiates a cascade of events that mitigate neuronal damage in response to ischemic and oxidative insults. A key mechanism is the upregulation of the Neuronal Apoptosis Inhibitory Protein (NAIP), which in turn suppresses apoptotic pathways and reduces oxidative stress. This document synthesizes quantitative data from pivotal studies, details key experimental protocols for its evaluation, and provides visual representations of the involved signaling pathways to facilitate a deeper understanding for researchers in neuropharmacology and drug development.

Core Mechanism of Action: Dopamine D4 Receptor Antagonism

L-745,870 exerts its neuroprotective effects primarily through its high-affinity and selective antagonism of the dopamine D4 receptor.[1][2] The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly coupled to Gαi/o proteins.[3] Activation of the D4 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] By blocking the binding of dopamine to the D4 receptor, L-745,870 prevents this downstream signaling cascade.[2] This antagonism is the initiating event that leads to the observed neuroprotective outcomes.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the pharmacological profile and neuroprotective efficacy of L-745,870 from various in vitro and in vivo studies.

Table 1: Receptor Binding Affinity of L-745,870

| Receptor Subtype | Ki (nM) | Species | Reference |

| Dopamine D4 | 0.43 | Human | [1] |

| Dopamine D2 | 960 | Human | [1] |

| Dopamine D3 | 2300 | Human | [1] |

Table 2: In Vivo Neuroprotective Efficacy of L-745,870 in a Gerbil Model of Ischemia

| Treatment Group | Outcome Measure | Result | Reference |

| L-745,870 | Attenuation of Ischemia-Induced Damage of Hippocampal CA1 Neurons | Systemic administration attenuated damage | [4] |

| L-745,870 | NAIP Expression in Rescued Hippocampal CA1 Neurons | Upregulated | [4] |

Table 3: In Vivo Efficacy of L-745,870 in a SOD1(H46R) Transgenic Mouse Model of ALS

| Administration Timing | Outcome Measure | Result | Reference |

| Pre-onset | Onset of Motor Deficits | Significantly delayed | [5] |

| Pre-onset | Disease Progression | Slowed | [5] |

| Pre-onset | Life Span | Extended | [5] |

| Post-onset | Disease Progression | Remarkably slowed | [5] |

| Post-onset | Life Span | Extended | [5] |

Key Signaling Pathways

The neuroprotective effects of L-745,870 are mediated through a distinct signaling pathway that culminates in the inhibition of apoptosis and reduction of oxidative stress.

L-745,870-Mediated NAIP Upregulation and Anti-Apoptotic Signaling

Antagonism of the dopamine D4 receptor by L-745,870 leads to the upregulation of the Neuronal Apoptosis Inhibitory Protein (NAIP).[4] NAIP is a member of the Inhibitor of Apoptosis Protein (IAP) family and functions to suppress neuronal cell death.[4] The increased expression of NAIP directly inhibits the activity of caspases, which are key executioners of apoptosis. This anti-apoptotic effect is crucial for neuronal survival following ischemic or oxidative insults.

Figure 1: L-745,870 anti-apoptotic signaling pathway.

Attenuation of Oxidative Stress

L-745,870 has been shown to decrease the vulnerability of neuronal cells to oxidative stress-induced apoptosis.[4] While the direct link between D4 receptor antagonism and oxidative stress reduction is still under investigation, it is hypothesized that the upregulation of NAIP and the subsequent inhibition of apoptotic pathways contribute to a cellular environment that is more resilient to oxidative damage. Additionally, in models of ALS, L-745,870 administration leads to a reduced level of microglial activation, which is a significant source of oxidative stress in the central nervous system.[5]

Figure 2: L-745,870 and attenuation of oxidative stress.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used to evaluate the neuroprotective effects of L-745,870.

In Vitro NAIP-ELISA Based Drug Screening

This protocol was developed to identify compounds that upregulate endogenous NAIP.[4]

Objective: To screen for compounds that increase the expression of NAIP in cultured cells.

Methodology:

-

Cell Culture: Utilize a suitable neuronal or non-neuronal cell line.

-

Compound Treatment: Incubate the cells with various concentrations of the test compound (e.g., L-745,870).

-

Cell Lysis: After the incubation period, lyse the cells to release intracellular proteins.

-

NAIP-ELISA:

-

Coat ELISA plates with a capture antibody specific for NAIP.

-

Add cell lysates to the wells and incubate to allow NAIP to bind to the capture antibody.

-

Wash the wells to remove unbound proteins.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP) that also specifically binds to NAIP.

-

Wash the wells again.

-

Add a substrate for the enzyme that produces a colorimetric or chemiluminescent signal.

-

Measure the signal intensity, which is proportional to the amount of NAIP present in the cell lysate.

-

-

Data Analysis: Compare the signal from treated cells to that of untreated control cells to determine the effect of the compound on NAIP expression.

Figure 3: NAIP-ELISA experimental workflow.

In Vivo Gerbil Model of Transient Forebrain Ischemia

This model is used to assess the neuroprotective effects of compounds against ischemia-induced neuronal damage.[4]

Objective: To determine if L-745,870 can protect hippocampal neurons from ischemic injury.

Methodology:

-

Animal Model: Use adult Mongolian gerbils.

-

Induction of Ischemia:

-

Anesthetize the animals.

-

Make a ventral midline incision in the neck to expose both common carotid arteries.

-

Occlude both common carotid arteries with aneurysm clips for a defined period (e.g., 5 minutes) to induce transient forebrain ischemia.

-

Remove the clips to allow for reperfusion.

-

-

Drug Administration: Administer L-745,870 systemically (e.g., intraperitoneally) at various doses either before or after the ischemic insult.

-

Histological Analysis:

-

After a set survival period (e.g., 7 days), perfuse the animals with a fixative.

-

Remove the brains and process them for histological staining (e.g., Cresyl violet) to visualize neuronal morphology.

-

-

Quantification of Neuronal Damage:

-

Count the number of surviving neurons in specific brain regions, particularly the CA1 region of the hippocampus, which is highly vulnerable to ischemic damage.

-

Compare the neuronal counts between treated and vehicle control groups.

-

In Vivo SOD1(H46R) Transgenic Mouse Model of ALS

This model is used to evaluate the therapeutic potential of compounds for amyotrophic lateral sclerosis.[5]

Objective: To assess the effect of L-745,870 on disease onset, progression, and survival in a genetic mouse model of ALS.

Methodology:

-

Animal Model: Use transgenic mice expressing a mutated form of human superoxide (B77818) dismutase 1 (SOD1 H46R).

-

Drug Administration:

-

Administer L-745,870 chronically, either starting before the typical onset of motor deficits (pre-onset) or after the deficits have appeared (post-onset).

-

Administration can be via drinking water, osmotic pumps, or regular injections.

-

-

Assessment of Motor Function:

-

Regularly monitor the motor performance of the mice using standardized tests such as the rotarod test, grip strength test, or by observing for signs of paresis and paralysis.

-

Record the age of onset of motor deficits.

-

-

Survival Analysis: Monitor the lifespan of the mice and compare the survival curves of treated and control groups.

-

Histopathological and Molecular Analysis:

-

At the end-stage of the disease, collect spinal cord tissue.

-

Perform immunohistochemistry to quantify the number of surviving motor neurons in the anterior horn.

-

Assess the level of microglial activation using markers such as Iba1.

-

Conclusion

L-745,870 trihydrochloride demonstrates significant neuroprotective potential in preclinical models of ischemia and amyotrophic lateral sclerosis. Its mechanism of action, centered on the selective antagonism of the dopamine D4 receptor and subsequent upregulation of NAIP, offers a novel therapeutic avenue for conditions characterized by neuronal apoptosis and oxidative stress. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate and potentially translate the neuroprotective properties of L-745,870 into clinical applications. Further research is warranted to fully elucidate the downstream signaling pathways and to explore the therapeutic window and optimal dosing for various neurodegenerative conditions.

References

- 1. A dopamine receptor antagonist L-745,870 suppresses microglia activation in spinal cord and mitigates the progression in ALS model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A dopamine D4 receptor antagonist attenuates ischemia-induced neuronal cell damage via upregulation of neuronal apoptosis inhibitory protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Activation of Dopamine D4 Receptors Inhibits Oxidative Stress-Induced Nerve Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

L-745,870 Trihydrochloride: A Technical Guide to a Selective Dopamine D4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, pharmacological properties, and mechanism of action of L-745,870 trihydrochloride, a potent and selective antagonist of the dopamine (B1211576) D4 receptor. This document is intended to serve as a valuable resource for researchers and professionals engaged in neuroscience research and the development of novel therapeutics targeting the dopaminergic system.

Core Data Presentation

The following tables summarize the key quantitative data for L-745,870 trihydrochloride, providing a structured overview of its chemical and pharmacological characteristics.

Table 1: Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine;trihydrochloride[1] |

| Molecular Formula | C₁₈H₁₉ClN₄ · 3HCl[2] |

| Molecular Weight | 436.21 g/mol [1][3] |

| CAS Number | 866021-03-6[1][2][3] |

| SMILES String | C1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)Cl.Cl.Cl.Cl[1] |

| InChI Key | KJSOYZLYCFYXFC-UHFFFAOYSA-N[1][2][3] |

| Purity | ≥98% (HPLC)[2][3] |

| Solubility | Soluble in water to 100 mM[3] |

| Storage | Desiccate at +4°C[3] |

Table 2: Pharmacological Data - Receptor Binding Affinities (Ki)

| Receptor | Ki (nM) |

| Dopamine D4 | 0.43 - 0.51[2][3][] |

| Dopamine D2 | 960[2][3][] |

| Dopamine D3 | 2300[2][3][] |

| 5-HT₂ | >1000-fold selectivity over D4[3] |

| Dopamine D1 | >1000-fold selectivity over D4[3] |

| Dopamine D5 | >1000-fold selectivity over D4[3] |

Mechanism of Action: Dopamine D4 Receptor Antagonism

L-745,870 exerts its effects by selectively blocking the dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs). These receptors are primarily coupled to the inhibitory G protein, Gαi/o.

Upon activation by its endogenous ligand, dopamine, the D4 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in numerous cellular processes. By inhibiting adenylyl cyclase, D4 receptor activation results in decreased intracellular cAMP levels.

L-745,870, as a competitive antagonist, binds to the D4 receptor but does not activate it. Instead, it prevents dopamine from binding and initiating the downstream signaling events. This blockade of the D4 receptor leads to a disinhibition of adenylyl cyclase, thereby maintaining or increasing intracellular cAMP levels in the presence of dopamine.

Visualizing the Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the dopamine D4 receptor and the inhibitory action of L-745,870.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the pharmacological profile of L-745,870 trihydrochloride.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of L-745,870 for the dopamine D4 receptor.

1. Materials:

-

Membrane Preparation: Membranes from cells stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]Spiperone, a non-selective but high-affinity antagonist for D2-like receptors.

-

Test Compound: L-745,870 trihydrochloride.

-

Non-specific Binding Control: A high concentration of a non-labeled D4 antagonist (e.g., haloperidol (B65202) or L-745,870 itself).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters.

2. Procedure:

-

Prepare serial dilutions of L-745,870 in assay buffer.

-

In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]Spiperone (e.g., 0.2 nM), and varying concentrations of L-745,870.

-

For total binding, omit the test compound. For non-specific binding, add a saturating concentration of the non-labeled antagonist.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the L-745,870 concentration.

-

Determine the IC₅₀ value (the concentration of L-745,870 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation

This assay assesses the antagonist activity of L-745,870 by measuring its ability to block dopamine-induced inhibition of cAMP production.

1. Materials:

-

Cells: HEK293 or CHO cells stably expressing the human dopamine D4 receptor.

-

Dopamine: The agonist.

-

Forskolin (B1673556): An activator of adenylyl cyclase.

-

L-745,870 trihydrochloride: The antagonist.

-

cAMP Assay Kit: (e.g., HTRF, ELISA, or other commercially available kits).

-

Cell Culture Medium and Buffers.

2. Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with various concentrations of L-745,870 for a defined period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of dopamine in the presence of forskolin (to elevate basal cAMP levels).

-

Incubate for a specific time (e.g., 10-20 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.

3. Data Analysis:

-

Plot the cAMP concentration against the logarithm of the L-745,870 concentration.

-

Determine the IC₅₀ value, which represents the concentration of L-745,870 that reverses 50% of the dopamine-induced inhibition of forskolin-stimulated cAMP accumulation.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the characterization of a GPCR antagonist like L-745,870.

References

In Vitro Characterization of L-745,870 Trihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-745,870 trihydrochloride is a potent and highly selective dopamine (B1211576) D4 receptor antagonist.[1][2] Its high affinity for the D4 receptor subtype, coupled with significantly lower affinity for other dopamine receptor subtypes and other neuroreceptors, has made it a valuable tool for elucidating the physiological and pathological roles of the D4 receptor.[1][2][3] This document provides a comprehensive overview of the in vitro characterization of L-745,870, summarizing key binding affinity and functional assay data, detailing experimental methodologies, and visualizing associated signaling pathways.

Binding Affinity Profile

L-745,870 exhibits nanomolar affinity for the human dopamine D4 receptor, with significantly lower affinity for the D2 and D3 subtypes, demonstrating its high selectivity.

Table 1: Receptor Binding Affinities (Ki) of L-745,870

| Receptor Subtype | Ki (nM) | Cell Line | Radioligand | Reference |

| Human Dopamine D4 | 0.43 | Cloned hD4 | [3H]spiperone | [1][3] |

| Human Dopamine D4 | 0.51 | - | - | |

| Human Dopamine D2 | 960 | CHO | [3H]spiperone | [1][2] |

| Human Dopamine D3 | 2300 | CHO | [3H]spiperone | [1][2] |

Experimental Protocol: Radioligand Binding Assay

This protocol describes a typical competitive binding assay to determine the affinity of L-745,870 for dopamine receptors.

Objective: To determine the inhibitory constant (Ki) of L-745,870 for the human dopamine D4, D2, and D3 receptors.

Materials:

-

Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D4, D2, or D3 receptor.

-

[3H]spiperone (specific activity ~100-120 Ci/mmol) as the radioligand.

-

L-745,870 trihydrochloride as the competing ligand.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation fluid.

-

Glass fiber filters.

-

Multi-well plates.

-

Scintillation counter.

Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

-

Incubation: In multi-well plates, combine the cell membranes, a fixed concentration of [3H]spiperone (e.g., 0.2 nM), and a range of concentrations of L-745,870.[3] For determination of non-specific binding, a high concentration of a non-labeled ligand (e.g., 10 µM haloperidol) is used instead of L-745,870.

-

Equilibrium: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of L-745,870 that inhibits 50% of the specific binding of [3H]spiperone). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Activity

L-745,870 acts as a functional antagonist at the dopamine D4 receptor, reversing the effects of dopamine-induced signaling. It has demonstrated no significant intrinsic activity in the assays described.[3]

Table 2: Functional Antagonist Activity of L-745,870

| Assay | Cell Line | Agonist | Measured Effect of Agonist | Effect of L-745,870 | Reference |

| Adenylate Cyclase | hD4HEK, hD4CHO | Dopamine (1 µM) | Inhibition of forskolin-stimulated adenylate cyclase | Reversal of inhibition | [3] |

| [35S]GTPγS Binding | - | Dopamine | Stimulation of binding | Reversal of stimulation | [3] |

| Extracellular Acidification | - | Dopamine | Stimulation of acidification rate | Reversal of stimulation | [3] |

| Mitogenesis Assay | CHO | - | - | EC50 of 27 nM | [1] |

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of the D4 receptor by an agonist like dopamine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). L-745,870, as an antagonist, blocks this cascade.

Caption: L-745,870 antagonism of dopamine D4 receptor signaling.

Experimental Protocol: [35S]GTPγS Binding Assay

This assay measures the activation of G proteins following receptor stimulation, providing a functional readout of receptor agonism and antagonism.

Objective: To assess the antagonist effect of L-745,870 on dopamine-induced G protein activation at the D4 receptor.

Materials:

-

Cell membranes expressing the D4 receptor.

-

[35S]GTPγS (specific activity >1000 Ci/mmol).

-

Dopamine as the agonist.

-

L-745,870 as the antagonist.

-

GDP.

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

-

Scintillation proximity assay (SPA) beads or filtration apparatus.

Workflow:

Caption: Workflow for a [35S]GTPγS functional assay.

Procedure:

-

Pre-incubation: Cell membranes are pre-incubated with L-745,870 or vehicle for a defined period (e.g., 15-30 minutes) at 30°C.

-

Stimulation: Dopamine is added to stimulate the receptors, followed immediately by the addition of [35S]GTPγS and GDP. The reaction is incubated for a further period (e.g., 30-60 minutes) at 30°C.

-

Termination and Separation: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with cold buffer.

-

Quantification: The radioactivity retained on the filters is measured by scintillation counting.

-

Data Analysis: The antagonist effect of L-745,870 is determined by its ability to reduce the dopamine-stimulated increase in [35S]GTPγS binding. Data are typically expressed as a percentage of the maximal stimulation achieved with the agonist alone.

Selectivity Profile

In addition to its high selectivity over D2 and D3 receptors, L-745,870 has been profiled against a broader range of receptors. It exhibits moderate affinity for 5-HT2 receptors, sigma sites, and α-adrenoceptors.[1][3]

Table 3: Selectivity of L-745,870 against other Receptors

| Receptor/Site | Affinity | Value | Reference |

| 5-HT2 | Moderate Affinity | IC50 < 300 nM | [3] |

| Sigma Sites | Moderate Affinity | IC50 < 300 nM | [3] |

| Alpha Adrenergic Receptors | Moderate Affinity | IC50 < 300 nM | [3] |

| 5-HT1A | Low Affinity | - | - |

| Muscarinic | Low Affinity | - | - |

| Histamine H1 | Low Affinity | - | - |

Conclusion

The in vitro data for L-745,870 trihydrochloride consistently demonstrate its character as a high-affinity, potent, and selective antagonist of the dopamine D4 receptor. Its well-defined binding profile and functional antagonism in key signaling pathways make it an indispensable pharmacological tool for investigating the roles of the D4 receptor in the central nervous system and exploring its therapeutic potential. The detailed protocols provided herein offer a foundation for the replication and extension of these seminal characterization studies.

References

The Discovery of L-745,870 Trihydrochloride: A Selective Dopamine D4 Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-745,870 trihydrochloride is a potent and highly selective antagonist of the dopamine (B1211576) D4 receptor, identified as a promising candidate for neuropsychiatric disorders. This technical guide provides a comprehensive overview of the discovery of L-745,870, detailing its synthesis, mechanism of action, and pharmacological profile. The document includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant pathways and workflows to facilitate a deeper understanding of this significant compound. Although initially investigated for the treatment of schizophrenia, its unique properties continue to make it a valuable tool in neuroscience research.

Introduction

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, has been a subject of intense research due to its potential involvement in the pathophysiology of schizophrenia and other neuropsychiatric conditions. The development of selective ligands for the D4 receptor has been a critical step in elucidating its physiological roles and therapeutic potential. L-745,870, with the chemical name 3-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-1H-pyrrolo[2,3-b]pyridine, emerged from these efforts as a highly potent and selective antagonist for the human dopamine D4 receptor.[1][2] This guide will delve into the core aspects of its discovery and characterization.

Physicochemical Properties

L-745,870 is typically used in its trihydrochloride salt form to enhance its solubility and stability for experimental use.

| Property | Value |

| Chemical Name | 3-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-1H-pyrrolo[2,3-b]pyridine trihydrochloride |

| Molecular Formula | C₁₈H₁₉ClN₄·3HCl |

| Molecular Weight | 436.21 g/mol |

| CAS Number | 866021-03-6 |

| Appearance | Crystalline solid |

Synthesis

A probable synthetic approach involves the Mannich reaction of 7-azaindole (B17877) with formaldehyde (B43269) and 1-(4-chlorophenyl)piperazine. This reaction would introduce the piperazinylmethyl substituent at the 3-position of the 7-azaindole core.

Caption: Plausible synthetic pathway for L-745,870.

In Vitro Pharmacology

L-745,870 exhibits high affinity and exceptional selectivity for the dopamine D4 receptor. Its binding profile has been extensively characterized through radioligand binding assays.

Receptor Binding Affinity

The affinity of L-745,870 for various dopamine receptor subtypes and other neurotransmitter receptors has been determined using tritiated spiperone (B1681076) ([³H]spiperone) as the radioligand in cells expressing the cloned human receptors.

| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity vs. D4 |

| Dopamine D4 | 0.43[2] | - |

| Dopamine D2 | 960[3] | >2000-fold[2] |

| Dopamine D3 | 2300[3] | >5000-fold |

| 5-HT₂ Receptors | Moderate affinity[3] | - |

| Sigma Sites | Moderate affinity[3] | - |

| α-Adrenoceptors | Moderate affinity[3] | - |

Functional Activity

L-745,870 acts as a functional antagonist at the dopamine D4 receptor, effectively blocking dopamine-mediated signaling. This has been demonstrated in several in vitro functional assays.[2]

-

Adenylate Cyclase Inhibition: L-745,870 reverses the dopamine-induced inhibition of forskolin-stimulated adenylate cyclase activity in cells expressing the D4 receptor.[2]

-

[³⁵S]GTPγS Binding: It blocks the dopamine-stimulated binding of [³⁵S]GTPγS to membranes from cells expressing the D4 receptor, indicating an inhibition of G-protein coupling.[2]

-

Extracellular Acidification Rate: The compound antagonizes the dopamine-induced increase in the extracellular acidification rate in D4-expressing cells.[2]

References

The Rise and Fall of a Selective D4 Antagonist: L-745,870 Trihydrochloride in Schizophrenia Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine (B1211576) D4 receptor has long been a compelling target in the quest for novel antipsychotics, largely influenced by the unique pharmacological profile of clozapine (B1669256), an atypical antipsychotic with a notably higher affinity for D4 than D2 receptors. This observation sparked the hypothesis that selective D4 receptor antagonism could replicate clozapine's therapeutic efficacy, particularly for the negative and cognitive symptoms of schizophrenia, while circumventing the extrapyramidal side effects associated with D2 receptor blockade. L-745,870 trihydrochloride emerged as a potent and selective D4 receptor antagonist, representing a critical test of this hypothesis. This technical guide provides a comprehensive overview of L-745,870's journey through preclinical and clinical research, detailing its pharmacological properties, the experimental methodologies used to evaluate it, and the ultimate outcome of its investigation as a potential treatment for schizophrenia.

Pharmacological Profile

L-745,870 is a pyrrolopyridine derivative characterized by its high affinity and selectivity for the human dopamine D4 receptor. Its pharmacological profile has been extensively studied through in vitro binding and functional assays.

Binding Affinities

The binding affinity of L-745,870 for various neurotransmitter receptors has been determined using radioligand binding assays. The compound demonstrates a sub-nanomolar affinity for the D4 receptor, with significantly lower affinity for other dopamine receptor subtypes and other biogenic amine receptors.

| Receptor Subtype | Binding Affinity (Ki, nM) |

| Dopamine D4 | 0.43[1] |

| Dopamine D2 | 960 |

| Dopamine D3 | 2300 |

| Serotonin 5-HT2 | Moderate affinity (IC50 < 300 nM)[1] |

| Sigma (σ) sites | Moderate affinity (IC50 < 300 nM)[1] |

| Alpha-adrenergic (α) | Moderate affinity (IC50 < 300 nM)[1] |

This table summarizes the binding affinities of L-745,870 for various receptors. Lower Ki values indicate higher binding affinity.

Functional Activity

L-745,870 acts as a functional antagonist at the D4 receptor. This has been demonstrated in various in vitro systems by its ability to block dopamine-mediated effects.

| Assay Type | Effect of L-745,870 |

| Adenylate Cyclase Inhibition | Reverses dopamine-mediated inhibition of cAMP formation[1] |

| [³⁵S]GTPγS Binding | Blocks dopamine-stimulated [³⁵S]GTPγS binding |

| Extracellular Acidification Rate | Reverses dopamine-induced stimulation[1] |

This table summarizes the functional antagonist activity of L-745,870 in key in vitro assays.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of L-745,870 and the experimental approaches used to characterize it, the following diagrams illustrate the relevant signaling pathway and the general workflow of its preclinical to clinical evaluation.

Preclinical Evaluation in Animal Models of Schizophrenia

L-745,870 was evaluated in a battery of rodent behavioral models designed to predict antipsychotic efficacy and extrapyramidal side effect liability.

Amphetamine-Induced Hyperactivity

This model is used to assess the potential of a compound to block the psychostimulant effects of amphetamine, a property shared by many antipsychotics.

-

Methodology: Male mice are habituated to an open-field arena, and their baseline locomotor activity is recorded. Animals are then treated with L-745,870 or vehicle, followed by an injection of d-amphetamine. Locomotor activity is then measured for a defined period.

-

Results: In contrast to typical and atypical antipsychotics like haloperidol (B65202) and clozapine, L-745,870 failed to antagonize amphetamine-induced hyperactivity in mice at doses that selectively block D4 receptors.[2]

Conditioned Avoidance Responding (CAR)

The CAR task is a predictive model for antipsychotic activity, where effective antipsychotics selectively suppress the avoidance response without impairing the escape response.

-

Methodology: Rats are trained in a shuttle box to avoid a mild foot shock (unconditioned stimulus) by moving to the other side of the box in response to a conditioned stimulus (e.g., a light or tone). After stable avoidance behavior is established, the effects of L-745,870 on the percentage of avoidances, escapes, and response latencies are evaluated.

-

Results: L-745,870 did not impair conditioned avoidance responding in rats at doses that selectively occupy D4 receptors.[2]

Prepulse Inhibition (PPI) of the Acoustic Startle Response

PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. The disruption of PPI by dopamine agonists like apomorphine (B128758) can be reversed by antipsychotic drugs.

-

Methodology: Rodents are placed in a startle chamber and exposed to a loud acoustic stimulus (pulse) that elicits a startle response. In some trials, a weaker, non-startling stimulus (prepulse) precedes the pulse. The percentage of inhibition of the startle response by the prepulse is calculated. To model schizophrenia-like deficits, a dopamine agonist such as apomorphine is administered to disrupt PPI. The ability of L-745,870 to reverse this disruption is then assessed.

-

Results: L-745,870 failed to reverse the deficit in prepulse inhibition of the acoustic startle response induced by the non-selective dopamine agonist apomorphine.[2]

Novel Object Recognition (NOR)

The NOR test is used to assess cognitive function, particularly recognition memory, which is often impaired in schizophrenia.

-

Methodology: The test consists of three phases: habituation, familiarization, and testing. During habituation, the animal is allowed to explore an empty arena. In the familiarization phase, the animal is exposed to two identical objects. After a retention interval, one of the objects is replaced with a novel object during the testing phase. The time spent exploring the novel versus the familiar object is measured, and a discrimination index is calculated. To model cognitive deficits, a sub-chronic phencyclidine (PCP) treatment model is often used.

-

Results: In a PCP-induced model of cognitive impairment, the D4 agonist PD168077 was shown to reverse the deficit in novel object recognition. Conversely, L-745,870 was found to impair novel object recognition in normal rats.

Clinical Trial in Schizophrenia

Despite the mixed preclinical results, the high selectivity and potency of L-745,870 for the D4 receptor warranted its investigation in a clinical setting to definitively test the D4 antagonist hypothesis of schizophrenia treatment.

Study Design

A multicenter, double-blind, placebo-controlled study was conducted in acutely psychotic, neuroleptic-responsive inpatients with schizophrenia.[3] A total of 38 patients were randomized to receive either L-745,870 (15 mg/day) or a placebo for four weeks.[3]

Efficacy Results

The primary efficacy endpoint was the change from baseline in the Brief Psychiatric Rating Scale (BPRS) total score. The study revealed that L-745,870 was ineffective as an antipsychotic.[3][4]

-

BPRS Total Score: At the end of the four-week treatment period, the mean change from baseline in the BPRS total score favored the placebo group (-8 points for placebo vs. -1 point for L-745,870).[3]

-

Discontinuation Rates: A higher percentage of patients receiving L-745,870 discontinued (B1498344) the study due to an insufficient therapeutic response compared to the placebo group (32% vs. 16%).[3]

-

Symptom Worsening: A greater proportion of patients in the L-745,870 group showed a worsening of positive symptoms as measured by the BPRS and the Clinical Global Impressions (CGI) scale compared to the placebo group.[3]

| Outcome Measure | L-745,870 (n=26) | Placebo (n=12) |

| Mean Change in BPRS Total Score | -1 point (-2% change) | -8 points (-15% change)[3] |

| Discontinuation for Insufficient Response | 32% | 16%[3] |

This table summarizes the key efficacy outcomes of the clinical trial of L-745,870 in schizophrenia.

Conclusion

The investigation of L-745,870 trihydrochloride represents a pivotal moment in the history of schizophrenia drug discovery. As a highly potent and selective dopamine D4 receptor antagonist, it provided a direct and rigorous test of the hypothesis that selective D4 antagonism could be a viable therapeutic strategy. The preclinical data were equivocal, with L-745,870 failing to show efficacy in classic predictive models of antipsychotic activity, such as amphetamine-induced hyperactivity and conditioned avoidance responding.[2] The definitive answer, however, came from the clinical trial in acutely psychotic schizophrenia patients, where L-745,870 demonstrated a clear lack of efficacy and, in some cases, a worsening of symptoms compared to placebo.[3]

The failure of L-745,870 strongly suggested that selective dopamine D4 receptor antagonism alone is not a sufficient mechanism for achieving antipsychotic effects. This outcome has redirected research efforts towards other targets and more complex pharmacological profiles, acknowledging that the therapeutic actions of clozapine are likely due to its interactions with multiple receptor systems. The story of L-745,870 serves as a crucial case study in the challenges of translating preclinical findings to clinical success and underscores the complexity of the neurobiology of schizophrenia.

References

- 1. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-745,870, a subtype selective dopamine D4 receptor antagonist, does not exhibit a neuroleptic-like profile in rodent behavioral tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of a selective D4 dopamine receptor antagonist (L-745,870) in acutely psychotic inpatients with schizophrenia. D4 Dopamine Antagonist Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Schizophrenia and L-745,870, a novel dopamine D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

L-745,870 Trihydrochloride and Cognitive Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-745,870 trihydrochloride is a potent and highly selective antagonist of the dopamine (B1211576) D4 receptor. Initially investigated for its antipsychotic potential, its role in modulating cognitive function has become a significant area of research. This technical guide provides a comprehensive overview of L-745,870, focusing on its mechanism of action, its effects on cognitive processes as demonstrated in preclinical studies, and the underlying signaling pathways. Detailed experimental protocols for key behavioral assays are provided, and quantitative data from relevant studies are summarized. This document aims to serve as a thorough resource for professionals in the fields of neuroscience and drug development interested in the therapeutic potential of targeting the dopamine D4 receptor for cognitive enhancement.

Introduction

Cognitive deficits are a core feature of several neuropsychiatric and neurodegenerative disorders, including schizophrenia and Alzheimer's disease, and represent a significant unmet medical need[1][2]. The dopaminergic system, particularly within the prefrontal cortex (PFC) and hippocampus, plays a crucial role in regulating cognitive functions such as working memory, attention, and executive function[3][4][5]. The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is highly expressed in these brain regions and has emerged as a promising target for procognitive drug development[6][7].

L-745,870 trihydrochloride has been instrumental as a pharmacological tool to elucidate the role of the D4 receptor in cognition. While clinical trials with L-745,870 did not show efficacy for the positive symptoms of schizophrenia, preclinical studies have revealed complex and context-dependent effects on cognitive performance, sparking further investigation into the therapeutic potential of D4 receptor modulation[8][9]. This guide synthesizes the current knowledge on L-745,870 and its relationship with cognitive function.

Mechanism of Action and Pharmacology

L-745,870 is a potent antagonist with high selectivity for the dopamine D4 receptor over other dopamine receptor subtypes and other neurotransmitter receptors. This selectivity allows for the specific investigation of D4 receptor function.

Receptor Binding Affinity

In vitro binding assays have demonstrated the high affinity and selectivity of L-745,870 for the human dopamine D4 receptor.

| Receptor Subtype | Ki (nM) | Reference |

| Dopamine D4 | 0.43 - 0.51 | [5] |

| Dopamine D2 | 960 | [5] |

| Dopamine D3 | 2300 | [5] |

| Table 1: In vitro binding affinities (Ki) of L-745,870 for human dopamine receptor subtypes. |

Functional Activity

As a D4 receptor antagonist, L-745,870 blocks the intracellular signaling cascades initiated by the binding of dopamine. In vitro studies have shown that L-745,870 can reverse the dopamine-mediated inhibition of adenylyl cyclase in cells expressing the D4 receptor[5]. This demonstrates its ability to functionally antagonize the effects of dopamine at the D4 receptor.

Dopamine D4 Receptor Signaling and Cognitive Function

The cognitive effects of L-745,870 are mediated through its modulation of complex signaling pathways within brain regions critical for cognition, such as the prefrontal cortex.

Signaling Pathways in the Prefrontal Cortex